3-methoxy-4H-1,2,4-triazole
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Overview
Description
3-methoxy-4H-1,2,4-triazole is a heterocyclic compound containing three nitrogen atoms and one oxygen atom within its five-membered ring structure. This compound is part of the broader class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with methoxy-substituted nitriles or amidines. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazoles, while substitution reactions can produce a variety of functionalized triazoles with different properties and applications .
Scientific Research Applications
3-methoxy-4H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating diseases such as cancer, diabetes, and infections.
Mechanism of Action
The mechanism of action of 3-methoxy-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may interfere with cellular processes by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
1,2,3-triazole: Another triazole isomer with similar biological activities but different chemical properties.
1,2,4-triazole: The parent compound of 3-methoxy-4H-1,2,4-triazole, known for its wide range of applications in medicinal chemistry.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and as a stabilizer in various industrial processes.
Uniqueness
This compound is unique due to the presence of the methoxy group, which imparts specific chemical reactivity and biological activity. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for drug design and development .
Properties
Molecular Formula |
C3H5N3O |
---|---|
Molecular Weight |
99.09 g/mol |
IUPAC Name |
5-methoxy-1H-1,2,4-triazole |
InChI |
InChI=1S/C3H5N3O/c1-7-3-4-2-5-6-3/h2H,1H3,(H,4,5,6) |
InChI Key |
RTJOGNNUZQKPOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NN1 |
Origin of Product |
United States |
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